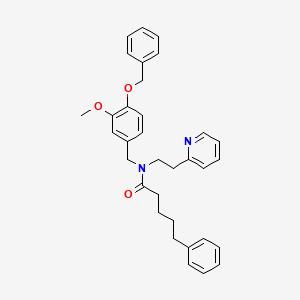

N-(4-(benciloxi)-3-metoxibencil)-5-fenil-N-(2-(piridin-2-il)etil)pentanamida

Descripción general

Descripción

MCP110 es un inhibidor de bajo peso molecular que se dirige específicamente a la interacción entre las proteínas Ras y Raf. Este compuesto se ha identificado como un potente inhibidor de las vías de señalización dependientes de Ras, que son cruciales en el desarrollo y la progresión de varios tipos de cáncer .

Aplicaciones Científicas De Investigación

MCP110 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: MCP110 se utiliza para estudiar la inhibición de las vías de señalización dependientes de Ras en diversas líneas celulares de cáncer, incluidos los carcinomas de pulmón no microcíticos, de mama y de colon.

Desarrollo de Fármacos: MCP110 sirve como prototipo para desarrollar nuevas terapias contra el cáncer dirigidas a la interacción Ras-Raf.

Biología Celular: MCP110 se utiliza para investigar los mecanismos moleculares que subyacen a la proliferación, supervivencia y migración celular.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de MCP110 implica la preparación de una solución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de solución madre de 40 mg/mL . El compuesto se purifica y caracteriza mediante diversas técnicas analíticas.

Métodos de Producción Industrial

La producción industrial de MCP110 se lleva a cabo típicamente bajo condiciones de laboratorio controladas para garantizar una alta pureza y consistencia. El compuesto se sintetiza en cantidades a granel y se almacena a -20°C durante un máximo de tres años en forma de polvo o a -80°C durante un máximo de un año en disolvente .

Análisis De Reacciones Químicas

Tipos de Reacciones

MCP110 experimenta varios tipos de reacciones químicas, que incluyen:

Inhibición de la Interacción Ras-Raf: MCP110 interrumpe la interacción entre las proteínas Ras y Raf, inhibiendo así las vías de señalización aguas abajo.

Reducción de la Unión de Raf-RBD a Ras: MCP110 reduce la unión de Raf-RBD a Ras, lo que lleva a una disminución de la activación de los efectores aguas abajo.

Reactivos y Condiciones Comunes

Dimetilsulfóxido (DMSO): Utilizado como disolvente para la preparación de MCP110.

Factor de Crecimiento Epidérmico (EGF): Utilizado para estimular la señalización de Ras en montajes experimentales.

Principales Productos Formados

El producto principal formado a partir de las reacciones que involucran a MCP110 es la inhibición de las vías de señalización dependientes de Ras, lo que lleva a una reducción de la proliferación celular y el crecimiento tumoral .

Mecanismo De Acción

MCP110 ejerce sus efectos inhibiendo específicamente la interacción entre las proteínas Ras y Raf. Esta inhibición interrumpe la cascada de señalización Ras-Raf-MEK-ERK, lo que lleva a una disminución de la activación de efectores aguas abajo como ERK1/2 . MCP110 también reduce la activación transcripcional del promotor de Elk1 dependiente de Ras-MEK-ERK y revierte la morfología transformada en las células cancerosas .

Comparación Con Compuestos Similares

MCP110 es único en su capacidad de inhibir selectivamente la interacción Ras-Raf sin afectar otras vías de señalización. Compuestos similares incluyen:

MCP1: Otro inhibidor de las interacciones Ras-Raf, pero con diferente potencia y especificidad.

U0126: Un inhibidor de MEK que se dirige a los efectores aguas abajo de la vía Ras-Raf.

Estaurosporina: Un inhibidor de la proteína quinasa C que se puede utilizar en combinación con MCP110 para obtener efectos terapéuticos mejorados.

MCP110 se destaca por su alta especificidad y potencia en la inhibición de la señalización dependiente de Ras, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos .

Actividad Biológica

N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide, known by its CAS number 521310-51-0, is a synthetic compound with a complex molecular structure characterized by multiple functional groups, including benzyloxy, methoxy, and pyridine moieties. This unique architecture suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C33H36N2O3

- Molecular Weight : 508.67 g/mol

- IUPAC Name : N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide

The compound's structure includes:

- A benzyloxy group that may enhance lipophilicity.

- A methoxy group that can influence biological activity through electron-donating effects.

- A pyridine ring that is often associated with diverse pharmacological activities.

Biological Activities

Preliminary studies indicate that N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide may exhibit several biological activities, including:

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds in the literature have shown efficacy against Gram-positive bacteria and fungi .

- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, derivatives of benzyl amides have demonstrated selective cytotoxicity against various cancer cell lines .

- Neuropharmacological Effects : The presence of the pyridine moiety is indicative of possible interactions with neurotransmitter systems, which could lead to neuroprotective or anticonvulsant activities .

The biological activity of this compound is likely mediated through its interaction with specific biological targets:

- Receptor Binding : The compound may interact with adrenergic receptors, as seen in related studies where similar compounds showed selectivity for alpha and beta adrenergic receptors .

- Enzyme Inhibition : The presence of functional groups may allow the compound to act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the potential applications and efficacy of N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-N-(2-pyridinyl)acetamide | Contains a pyridine and benzyl group | Simpler structure; lacks methoxy group |

| 5-benzoyl-N-pyridin-2-ylethylamine | Similar ethylamine structure | Lacks phenyl substitution |

| 4-methoxy-N-benzylaniline | Features methoxy and benzene rings | Does not contain pyridine; simpler amine structure |

This table illustrates how the unique combination of functional groups in N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide may contribute to its distinct biological activities.

Case Studies and Research Findings

- Antimicrobial Activity Study : In a study examining the antimicrobial properties of similar benzyl derivatives, compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzene ring can enhance efficacy .

- Anticancer Research : Research on benzamide derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

- Neuropharmacological Evaluation : Studies involving related compounds indicated potential anticonvulsant effects in animal models, highlighting the importance of substituents at the benzene ring for enhancing activity against seizures .

Propiedades

IUPAC Name |

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLZIHLAMJDONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.